![molecular formula C10H19N3O6 B2951585 2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide; oxalic acid CAS No. 1216539-51-3](/img/structure/B2951585.png)
2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide; oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide; oxalic acid has been used in a variety of scientific research applications. It has been used as a model compound for drug design, as it contains both an amine and a carboxylic acid functional group, which are both important for drug binding. It has also been used as a starting material for the synthesis of other compounds, such as amides and amines. In addition, this compound has been used in the synthesis of peptides and other bioactive molecules.
作用机制
2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide; oxalic acid is known to act as an agonist for the G-protein-coupled receptor GPR40, which is involved in the regulation of glucose-stimulated insulin secretion. The exact mechanism of action of this compound is not yet fully understood, but it is thought to bind to the GPR40 receptor and activate it, leading to the release of insulin.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it can increase glucose-stimulated insulin secretion in pancreatic beta cells. It has also been shown to have anti-inflammatory, antioxidant, and antithrombotic effects. In addition, this compound has been shown to have neuroprotective effects, and to reduce the risk of ischemic stroke.
实验室实验的优点和局限性
2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide; oxalic acid has several advantages for lab experiments. It is a relatively inexpensive compound, and is readily available. It is also a highly functionalized compound, which makes it useful for a variety of synthetic applications. However, there are some limitations to its use in lab experiments. It is not very soluble in water, and so it can be difficult to work with in aqueous solutions. In addition, it can be toxic in high concentrations, and so it must be handled with caution.
未来方向
There are a number of potential future directions for 2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide; oxalic acid. It could be used in the development of new drugs, or as a starting material for the synthesis of other compounds. In addition, it could be used in the development of new treatments for diabetes and other metabolic disorders. Finally, it could be used to study the mechanism of action of GPR40 and other G-protein-coupled receptors.
合成方法
2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide; oxalic acid is derived from oxalic acid, and can be synthesized in a few different ways. One method involves the reaction of oxalic acid with morpholine in aqueous solution, followed by the addition of ammonia. This reaction yields this compound as a white solid. Another synthesis involves the reaction of oxalic acid with morpholine in aqueous solution, followed by the addition of aqueous ammonia and a base such as sodium hydroxide. This reaction yields this compound as a white solid.
安全和危害
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H312, H314, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .
属性
IUPAC Name |
2-amino-N-(2-morpholin-4-ylethyl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2.C2H2O4/c9-7-8(12)10-1-2-11-3-5-13-6-4-11;3-1(4)2(5)6/h1-7,9H2,(H,10,12);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYQFNLPIAFWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CN.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2951502.png)
![3-cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)
![1-[3-(1-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2951504.png)


![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2951510.png)
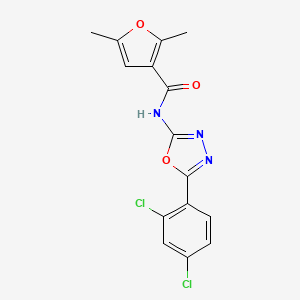
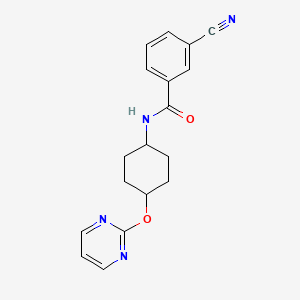
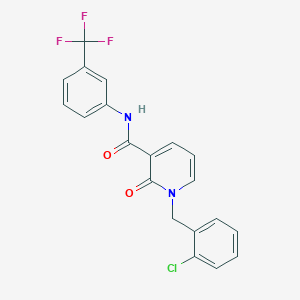
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-cyclohexylacetate](/img/structure/B2951516.png)
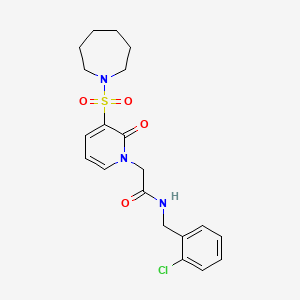
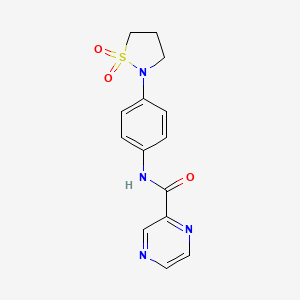
![5-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine](/img/structure/B2951519.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2951522.png)